(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Description
Properties
CAS No. |
2748589-83-3 |
|---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[1-[(3S)-3-hydroxybutyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/t16-/m0/s1 |
InChI Key |
YPRJGJFJMZOUSH-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Biological Activity
The compound (1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone , often referred to as JWH-073 N-(3-hydroxybutyl) metabolite, is a complex organic molecule characterized by its structural components: an indole ring and a naphthalene moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and neuroprotection.
- Molecular Formula : C23H21NO2
- Molecular Weight : 343.426 g/mol
- IUPAC Name : [1-(3-hydroxybutyl)-1H-indol-3-yl]-naphthalen-1-ylmethanone
The presence of the hydroxyl group in the side chain is significant as it may enhance the compound's solubility and reactivity, influencing its biological activity.
Predicted Biological Activities
Using computational tools such as PASS (Prediction of Activity Spectra for Substances), the following potential biological activities have been predicted for this compound:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Indole derivatives are known for their cytotoxic effects against various cancer cell lines. |
| Antimicrobial Properties | Exhibits activity against both bacterial and fungal strains. |
| Neuroprotective Effects | Some indole-based compounds have shown promise in protecting neuronal cells from degeneration. |
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against a variety of cancer cell lines. For instance, studies on indole derivatives have shown:
- Cytotoxicity : Effective against breast, lung, and colon cancer cell lines.
- Mechanism of Action : Likely involves apoptosis induction and disruption of cell cycle progression.
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against various pathogens:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | MRSA: 0.5 μg/mL; Staphylococcus epidermidis: 0.5 - 1.0 μg/mL |
| Gram-negative Bacteria | Escherichia coli: 8 μg/mL; Klebsiella pneumonia: 2 - 8 μg/mL |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents, particularly against drug-resistant strains.
Neuroprotective Effects
Some studies have indicated that indole derivatives possess neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
A detailed examination of case studies involving similar compounds highlights the relevance of this compound in therapeutic applications:
- Case Study on Anticancer Activity : A study demonstrated that an indole derivative exhibited a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Resistance : Research showed that certain derivatives outperformed traditional antibiotics in inhibiting MRSA growth, suggesting a promising avenue for overcoming antibiotic resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
Synthetic cannabinoids in this class typically consist of:
- An indole or indazole core.
- A naphthoyl (naphthalen-1-yl methanone) group linked to the 3-position of the indole.
- Variable alkyl/fluoroalkyl side chains on the indole nitrogen.
The target compound differs from analogs via its 3-hydroxybutyl substituent, a metabolic modification. Key structural comparisons include:
| Compound Name | Alkyl Chain (R) | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| (1-(3-Hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | 3-Hydroxybutyl | C23H21NO2 | 343.42 | JWH-073 metabolite; hydroxylation |
| JWH-073 | Butyl | C23H21NO | 327.42 | Parent compound; unmodified chain |
| JWH-018 | Pentyl | C24H23NO | 357.44 | Longer chain; higher lipophilicity |
| AM-2201 | 5-Fluoropentyl | C24H22FNO | 359.44 | Fluorinated chain; increased potency |
| JWH-015 | Methyl-propyl | C21H19NO | 301.39 | Shorter chain; lower receptor affinity |
Pharmacological Activity
- Receptor Binding Affinity: JWH-018 and AM-2201 exhibit higher CB1/CB2 receptor affinity than JWH-073 due to longer or fluorinated side chains, enhancing lipophilicity and membrane penetration .
- Metabolic Stability :
Metabolic Pathways
- Hydroxylation :
- Glucuronidation: Hydroxy metabolites are conjugated by UDP-glucuronosyltransferases (UGTs), facilitating renal excretion .
Forensic and Clinical Implications
- Detection in Biological Samples :
- Toxicity Profile :
- Hydroxylated metabolites like the target compound are less neurotoxic than parent compounds but may contribute to prolonged psychoactive effects in chronic users .
- AM-2201’s fluoropentyl chain correlates with severe adverse effects (e.g., seizures, cardiotoxicity) due to delayed metabolic clearance .
Regulatory Status
- Scheduling: JWH-018, JWH-073, and AM-2201 are Schedule I controlled substances in most jurisdictions .
Q & A
Basic: What synthetic methodologies are optimized for producing (1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, and what purity thresholds are achievable?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions, often starting with indole derivatives and naphthoyl halides. For example:
- General Procedure D (from ): Reacting 1-naphthoylacetyl chloride with indole precursors under anhydrous conditions (e.g., AlCl₃ catalysis) yields analogs with 16–90% yields. Purification via column chromatography and HPLC achieves ≥98% purity (≥99.8% in some cases) .
- Critical Parameters : Reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of LiAlH₄/AlCl₃ for selective reductions.
Basic: How is structural characterization of this compound validated in synthetic workflows?
Methodological Answer:
- 1H/13C NMR : Key peaks include indolic H-3 (δ ~7.8–8.2 ppm) and naphthoyl carbonyl (δ ~190–195 ppm). Hydroxybutyl protons appear at δ ~1.6–3.8 ppm .
- HPLC-PDA/UV : Retention times and λmax values (e.g., 219, 247, 316 nm) confirm identity and purity (≥98%) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (343.1572 g/mol) and isotopic patterns distinguish it from analogs .
Basic: What receptor binding assays confirm its activity as a cannabinoid receptor ligand?
Methodological Answer:
- In vitro CB1/CB2 Assays : Competitive binding assays using [³H]CP-55,940 in transfected HEK-293 cells. Activity is compared to JWH-073 and Δ⁹-THC, with Ki values typically <100 nM for CB1 .
- Functional cAMP Assays : Inhibition of forskolin-stimulated cAMP production in CB1-expressing cells confirms agonist activity .
Advanced: What are the major oxidative metabolic pathways of this compound in human models?
Methodological Answer:
- Cytochrome P450 (CYP) Metabolism : Primary human liver microsomes (HLMs) identify CYP3A4/2C19 as key isoforms. Hydroxylation occurs at the ω-1 position of the hydroxybutyl side chain, forming 1-(3,4-dihydroxybutyl) derivatives .
- LC-HRMS Metabolite Profiling : Major metabolites include mono- and dihydroxylated products, confirmed via comparison with synthetic standards (e.g., JWH-073 N-(3-hydroxybutyl) metabolite) .
Advanced: How do CYP isoforms influence interspecies metabolic variability?
Methodological Answer:
- Cross-Species Comparisons : Rat HLMs predominantly use CYP2D6 for ω-1 hydroxylation, whereas human HLMs rely on CYP3A4. This impacts metabolite ratios in preclinical toxicology studies .
- Inhibition Studies : Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces metabolite formation by >70% in humans, guiding drug-interaction risk assessments .
Advanced: What analytical challenges arise in distinguishing this compound from structurally similar synthetic cannabinoids?
Methodological Answer:
- Fragmentation Patterns in LC-MS/MS : Key ions include m/z 343 → 127 (naphthoyl fragment) and m/z 214 (indole side chain). Differentiation from AM-2201 (fluoropentyl analog) requires monitoring for F⁻ adducts (m/z 344.1 vs. 361.1) .
- Isomeric Discrimination : Co-eluting metabolites (e.g., 3-hydroxybutyl vs. 4-hydroxybutyl) are resolved using chiral columns or ion mobility spectrometry .
Advanced: How can computational modeling predict its binding affinity to CB1/CB2 receptors?
Methodological Answer:
- Docking Simulations : Software like AutoDock Vina models interactions with CB1’s hydrophobic pocket (residues F268, W356). The naphthoyl group forms π-π stacking, while the hydroxybutyl chain hydrogen-bonds with S383 .
- MD Simulations : Free-energy perturbation (FEP) calculations quantify ΔGbinding differences vs. JWH-018, explaining reduced CNS penetration due to polar hydroxybutyl groups .
Advanced: How are data contradictions in metabolic stability studies resolved?
Methodological Answer:
Contradictions (e.g., variable half-life in HLMs) are addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
